2-Cyclopropyl-2,2-difluoroethan-1-ol, also known as cyclopropyl difluoroethanol, is an organic compound characterized by the molecular formula and a molecular weight of approximately 122.115 g/mol. This compound features a cyclopropyl group and two fluorine atoms attached to the ethyl backbone, along with a hydroxyl group, making it a unique member of the alcohol class. It appears as a clear, colorless liquid with a characteristic odor and is highly soluble in polar solvents such as water and ethanol .
The chemical reactivity of 2-cyclopropyl-2,2-difluoroethan-1-ol can be attributed to its functional groups. It can undergo various reactions typical for alcohols, including:
Additionally, it can participate in radical reactions due to the presence of the difluoromethyl group, making it useful in synthetic organic chemistry .
Several synthesis methods have been developed for producing 2-cyclopropyl-2,2-difluoroethan-1-ol:
The applications of 2-cyclopropyl-2,2-difluoroethan-1-ol span various fields:
Interaction studies involving 2-cyclopropyl-2,2-difluoroethan-1-ol focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential mechanisms of action in biological systems and its compatibility with other chemical entities in synthetic pathways. Understanding these interactions is crucial for optimizing its use in practical applications and predicting its behavior in biological systems .
Several compounds share structural similarities with 2-cyclopropyl-2,2-difluoroethan-1-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Cyclopropyl-1,1-difluoroethanol | Cyclopropyl group with difluoromethyl | Different positioning of functional groups |
| 2-Bromo-2,2-difluoroethanol | Bromine instead of hydroxyl group | Increased reactivity due to halogen presence |
| 2-Cyclobutyl-2,2-difluoroethanol | Cyclobutyl instead of cyclopropyl | Larger ring structure may alter reactivity |
| 3-Cyclopentyl-3,3-difluoroethanol | Cyclopentyl group | Larger cyclic structure could influence properties |
The uniqueness of 2-cyclopropyl-2,2-difluoroethan-1-ol lies in its combination of a small cyclopropane ring along with two fluorine atoms and a hydroxyl group, which may confer distinct physical and chemical properties compared to these similar compounds .
2-Cyclopropyl-2,2-difluoroethan-1-ol exhibits complex conformational behavior due to the unique stereoelectronic properties imparted by both the cyclopropyl and geminal difluoro substituents. Computational modeling reveals that this compound adopts preferential conformations governed by several key factors.
The molecular geometry is defined by the tetrahedral carbon center bearing two fluorine atoms, a hydroxyl group, and a cyclopropyl substituent [1]. The C₅H₈F₂O framework with molecular weight 122.11 g/mol exhibits specific three-dimensional arrangements that minimize steric interactions while maximizing favorable stereoelectronic effects [1].
Table 1: Calculated Molecular Properties
| Property | Value | Computational Method |
|---|---|---|
| Predicted CCS [M+H]⁺ | 116.8 Ų | Ion mobility spectrometry prediction |
| Predicted CCS [M+Na]⁺ | 125.4 Ų | Ion mobility spectrometry prediction |
| Predicted CCS [M-H]⁻ | 117.7 Ų | Ion mobility spectrometry prediction |
The cyclopropyl group contributes significant conformational constraints through its 3e' orbitals, which have appropriate symmetry to interact with low-lying unoccupied orbitals of the adjacent difluoromethyl carbinol system [2] [3]. Maximum orbital overlap occurs when the cyclopropyl ring adopts orientations that allow conjugative stabilization with the electron-withdrawing difluoro substituents.
Density functional theory calculations indicate that the most stable conformations position the cyclopropyl ring to maximize hyperconjugative interactions with the C-F bonds [2]. The gauche effect typical of fluorinated systems influences the preferred rotational arrangements around the central carbon-carbon bond, with fluorine atoms preferring gauche orientations relative to the cyclopropyl substituent [4].
The computational analysis reveals torsional energy profiles that demonstrate preferential conformations with dihedral angles optimized to balance:
The geminal difluoro substitution pattern creates profound stereoelectronic modifications that distinguish this compound from non-fluorinated analogs. Fluorine's high electronegativity (4.0 on the Pauling scale) generates significant electronic perturbations that affect molecular geometry and conformational preferences [5].
Electronic Effects of Geminal Difluorination:
The two fluorine atoms bonded to the same carbon create a strongly electron-withdrawing center that affects the entire molecular framework. This geminal difluorination pattern results in:
Increased C-CF₂-C bond angles: The substitution of hydrogen with fluorine significantly broadens the bond angle at the difluorinated carbon center, deviating from typical tetrahedral geometry [6].
Enhanced dipole interactions: The cumulative effect of two C-F dipoles creates a substantial local dipole moment that influences intermolecular interactions and conformational preferences [6].
Modified hyperconjugative interactions: The low-lying σ* C-F orbitals serve as electron acceptors in hyperconjugative stabilization with adjacent C-H and C-C bonds [7].
Steric Modifications:
Despite fluorine's small van der Waals radius (1.35 Å), the geminal positioning creates unique steric effects:
Stereoelectronic Control Elements:
The anomeric effect and related stereoelectronic phenomena play crucial roles in determining conformational preferences. The electron-withdrawing fluorine substituents enhance the electrophilic character of the carbinol carbon, leading to:
Computational Evidence:
Density functional theory studies on related difluoroethanol systems demonstrate that geminal difluorination leads to:
The cyclopropyl substituent further modifies these effects through its unique electronic properties. The highly strained three-membered ring system with its characteristic "banana bonds" provides additional stereoelectronic stabilization through interaction with the electron-deficient difluorinated center [11] [2].
The thermodynamic properties of 2-Cyclopropyl-2,2-difluoroethan-1-ol are significantly influenced by the combined effects of fluorination and the cyclopropyl substituent. While direct experimental data for this specific compound is limited, analysis of closely related difluoroethanol systems provides valuable insights into expected phase behavior and solubility characteristics.
| Property | 2,2-Difluoroethanol | Expected Impact of Cyclopropyl Substitution |
|---|---|---|
| Melting Point | -28°C [12] | Likely increase due to enhanced rigidity |
| Boiling Point | 95°C [12] | Moderate increase due to higher molecular weight |
| Density | 1.296 g/cm³ [12] | Slight decrease due to cyclopropyl steric bulk |
| Refractive Index | 1.338 [12] | Minimal change |
Phase Transition Behavior:
The phase behavior of fluorinated alcohols exhibits characteristic features distinct from their hydrocarbon analogs. For 2,2-difluoroethanol, the relatively low melting point (-28°C) and moderate boiling point (95°C) reflect the balance between:
The addition of the cyclopropyl group is expected to modify these properties through:
Solubility Characteristics:
The solubility profile of fluorinated alcohols reflects their amphiphilic character, with the polar hydroxyl and difluoro groups conferring water miscibility while the hydrocarbon portions contribute to organic solvent compatibility.
Expected Solubility Behavior:
Thermodynamic Implications:
The enthalpy of vaporization for related difluoroethanol systems shows enhanced values compared to non-fluorinated alcohols, reflecting:
For 2-Cyclopropyl-2,2-difluoroethan-1-ol, the cyclopropyl substitution is expected to further increase the enthalpy of vaporization due to:
The hydrogen bonding properties of 2-Cyclopropyl-2,2-difluoroethan-1-ol represent a complex interplay between the electron-withdrawing effects of the geminal difluoro substituents and the conformational constraints imposed by the cyclopropyl group.
Hydrogen Bond Donor Capacity:
Research on fluorinated alcohols reveals that geminal difluorination can either enhance or attenuate hydrogen bond acidity depending on conformational factors [8]. The 2,2-difluoro substitution pattern creates competing effects:
Experimental Evidence from Related Systems:
Studies on 2,2-difluoroalcohols demonstrate that hydrogen bonding capacity is highly dependent on molecular conformation [8]. In favorable conformations where intramolecular F···H-O interactions are minimized, these compounds exhibit:
Hydrogen Bond Acceptor Properties:
The fluorine atoms in the geminal difluoro group possess lone pairs that can serve as hydrogen bond acceptors, though their acceptor strength is generally weaker than that of oxygen or nitrogen [13]. The hydrogen bond acceptor capacity is influenced by:
Polar Media Interactions:
In polar protic solvents (water, alcohols), 2-Cyclopropyl-2,2-difluoroethan-1-ol is expected to exhibit:
Enhanced Solvation Characteristics:
Solvent-Specific Behavior:
Aqueous Solutions:
Alcoholic Solvents:
Polar Aprotic Solvents:
Thermodynamic Aspects of Hydrogen Bonding:
The hydrogen bonding capacity affects several thermodynamic properties:
Comparative Analysis:
Relative to 2,2-difluoroethanol, the cyclopropyl-substituted analog is expected to show:
Spectroscopic Evidence:
NMR studies of fluorinated alcohols in polar media demonstrate:
The infrared spectroscopic signature of the O-H stretch provides direct evidence for hydrogen bonding capacity, with shifts to lower frequencies indicating stronger hydrogen bond formation [13].